CYP52A21 Substrate Binding Affinity: 12-Chlorododecanoic Acid Exhibits Distinct Kd Relative to Dodecanoic Acid and Other 12-Halo Analogs
In a direct head-to-head comparison using recombinant CYP52A21 from Candida albicans, 12-chlorododecanoic acid displayed a dissociation constant (Kd) of 2.7 ± 0.2 μM, which is 1.9-fold tighter binding than the parent substrate dodecanoic acid (Kd = 5.1 ± 0.4 μM) and 1.5-fold tighter than 12-bromododecanoic acid (Kd = 4.1 ± 0.2 μM). The 12-iodo analog bound with comparable affinity (Kd = 2.5 ± 0.2 μM) [1]. This demonstrates that the chloro substituent enhances enzyme affinity beyond what the unsubstituted fatty acid achieves, while avoiding the steric penalty that partially reduces bromo-analog binding.
| Evidence Dimension | CYP52A21 substrate binding affinity (dissociation constant, Kd) |
|---|---|
| Target Compound Data | Kd = 2.7 ± 0.2 μM (12-chlorododecanoic acid) |
| Comparator Or Baseline | Dodecanoic acid Kd = 5.1 ± 0.4 μM; 12-bromododecanoic acid Kd = 4.1 ± 0.2 μM; 12-iodododecanoic acid Kd = 2.5 ± 0.2 μM |
| Quantified Difference | 12-Cl binds 1.9× more tightly than dodecanoic acid and 1.5× more tightly than 12-Br; comparable to 12-I (1.08× difference) |
| Conditions | Recombinant CYP52A21 (6×His-tag) expressed in E. coli, reconstituted with rat NADPH-cytochrome P450 reductase; difference binding spectroscopy monitoring spin-state change at 25 °C |
Why This Matters
Researchers selecting a halogenated fatty acid probe for CYP52 binding studies should use 12-chlorododecanoic acid when tighter binding than the native substrate is required but the altered regioselectivity of the bromo analog must be avoided.
- [1] Kim D, Cryle MJ, De Voss JJ, Ortiz de Montellano PR. Functional expression and characterization of cytochrome P450 52A21 from Candida albicans. Arch Biochem Biophys. 2007;464(2):213–220. Table 2: Kd values. doi:10.1016/j.abb.2007.02.032. View Source
